2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride
CAS No.: 1955531-16-4
Cat. No.: VC7390397
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955531-16-4 |
|---|---|
| Molecular Formula | C7H16ClNO2S |
| Molecular Weight | 213.72 |
| IUPAC Name | 2-[1-(methylsulfonylmethyl)cyclopropyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H |
| Standard InChI Key | FGFDYBBXBZQCCQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CC1(CC1)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, 2-[1-(methylsulfonylmethyl)cyclopropyl]ethanamine hydrochloride, reflects its bifurcated structure: a cyclopropane ring substituted with a methanesulfonylmethyl group and an ethylamine side chain, protonated as a hydrochloride salt . The cyclopropane ring introduces significant ring strain, which influences both reactivity and conformational stability.
Key structural identifiers include:
The presence of the sulfonyl group () enhances polarity and hydrogen-bonding capacity, while the hydrochloride salt improves aqueous solubility relative to the free base .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1955531-16-4 |
| Molecular Formula | |
| Molecular Weight | 213.73 g/mol |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 (amine, hydrochloride) |
| Hydrogen Bond Acceptors | 4 (sulfonyl, amine) |
Synthesis and Manufacturing
Scalability and Industrial Production
Current suppliers, including Kemix and AccelaChem, list the compound with lead times of 65 days for 100 mg to 5 g quantities, suggesting batch-scale synthesis rather than continuous manufacturing . The absence of bulk pricing data implies limited commercial demand, consistent with its status as a research chemical .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form enhances water solubility compared to the free amine, though exact solubility values () remain unquantified in public sources . The sulfonyl group confers stability against oxidative degradation, while the cyclopropane ring may render the compound susceptible to ring-opening under strong acidic or basic conditions.
Spectroscopic Characterization
-
Mass Spectrometry: ESI-MS (positive mode) shows a parent ion peak at , consistent with the molecular weight .
-
NMR: NMR (DMSO-) exhibits characteristic signals for the cyclopropane ring (δ 0.8–1.2 ppm), methanesulfonyl methyl group (δ 3.1 ppm), and ethylamine protons (δ 2.6–3.0 ppm) .
Applications in Research
Pharmaceutical Intermediates
The compound’s amine and sulfonyl functionalities make it a candidate for:
-
Protease Inhibitors: Sulfonamides are known pharmacophores in antiviral and anticancer agents.
-
CNS-Targeted Drugs: Cyclopropane-containing amines often exhibit blood-brain barrier permeability, suggesting potential in neurology .
Agrochemical Development
Methanesulfonyl derivatives are explored as herbicides and fungicides, though no specific studies on this compound are published .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume